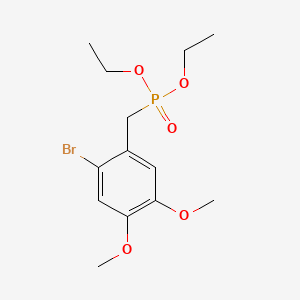

Diethyl 2-Bromo-4,5-dimethoxybenzylphosphonate

Description

Properties

Molecular Formula |

C13H20BrO5P |

|---|---|

Molecular Weight |

367.17 g/mol |

IUPAC Name |

1-bromo-2-(diethoxyphosphorylmethyl)-4,5-dimethoxybenzene |

InChI |

InChI=1S/C13H20BrO5P/c1-5-18-20(15,19-6-2)9-10-7-12(16-3)13(17-4)8-11(10)14/h7-8H,5-6,9H2,1-4H3 |

InChI Key |

DACAJNSBAYCAPH-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC1=CC(=C(C=C1Br)OC)OC)OCC |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Bromo-4,5-dimethoxybenzyl Precursors

Directed Bromination of 3,4-Dimethoxy Aromatics

A well-documented method for obtaining 2-bromo-4,5-dimethoxy-substituted intermediates involves bromination of 3,4-dimethoxytoluene or 3,4-dimethoxybenzaldehyde derivatives using environmentally friendly brominating systems.

Key Reaction Conditions:

- Starting Material: 3,4-Dimethoxytoluene (preferred over benzaldehyde or benzoic acid derivatives due to lower steric hindrance and electronic effects favoring selective bromination).

- Brominating Agents: Combination of sulfuric acid, hydrogen peroxide, and metal bromides (NaBr or KBr).

- Temperature: 30–60 °C.

- Reaction Time: 2–4 hours.

- Molar Ratios: 3,4-dimethoxytoluene : H₂SO₄ : H₂O₂ : Metal Bromide ≈ 1.0 : 0.5–0.8 : 1.0–1.2 : 1.0–1.2.

This approach yields 2-bromo-4,5-dimethoxytoluene with high selectivity and purity (>95%) and yields around 97% under optimal conditions.

Representative Data (Adapted from CN Patent CN102267894A):

| Parameter | Condition/Value | Effect on Yield/Purity |

|---|---|---|

| Temperature | 30–60 °C | Optimal bromination, avoids by-products |

| Reaction Time | 2–4 hours | Complete conversion |

| Molar Feed Ratio (3,4-Dimethoxytoluene:H₂SO₄:H₂O₂:KBr) | 1.0 : 0.5–0.8 : 1.0–1.2 : 1.0–1.2 | High selectivity and yield |

| Workup | Extraction with ethyl acetate, drying | Purity >95%, yield ~97% |

Oxidation to 2-Bromo-4,5-dimethoxybenzoic Acid

The methyl group in 2-bromo-4,5-dimethoxytoluene is oxidized to the carboxylic acid using potassium permanganate in aqueous medium catalyzed by tetrabutylammonium bromide.

- Temperature: 50–90 °C (optimal around 80–85 °C).

- Reaction Time: 5–6 hours.

- Molar Ratios: 2-bromo-4,5-dimethoxytoluene : KMnO₄ : tetrabutylammonium bromide ≈ 1.0 : 3.0–3.5 : 0.02–0.10.

The oxidation proceeds efficiently with yields near 90% and product purity above 95%.

Conversion to Diethyl 2-Bromo-4,5-dimethoxybenzylphosphonate

While direct literature on the preparation of this compound is limited, standard synthetic organic chemistry principles and related patents suggest the following approach:

General Method

- Starting from 2-bromo-4,5-dimethoxybenzyl bromide or 2-bromo-4,5-dimethoxybenzyl alcohol derivatives.

- Reaction with diethyl phosphite under basic or catalytic conditions to form the benzylphosphonate ester.

- Typical reagents: Diethyl phosphite, base (e.g., triethylamine or sodium hydride), solvent (e.g., tetrahydrofuran or dichloromethane).

- Reaction temperature: Ambient to reflux depending on conditions.

- Reaction time: Several hours until completion monitored by TLC or HPLC.

Alternative Routes

- Reduction of 2-bromo-4,5-dimethoxybenzyl nitrile to the corresponding benzylamine, followed by phosphonation.

- Use of palladium-catalyzed coupling reactions to introduce the phosphonate group.

Summary Table of Preparation Steps and Conditions

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1. Bromination | 3,4-Dimethoxytoluene | H₂SO₄, H₂O₂, KBr, 30–60 °C, 2–4 h | 2-Bromo-4,5-dimethoxytoluene | ~97 | >95 | Selective bromination at C-2 position |

| 2. Oxidation | 2-Bromo-4,5-dimethoxytoluene | KMnO₄, tetrabutylammonium bromide, 80–85 °C, 5–6 h | 2-Bromo-4,5-dimethoxybenzoic acid | ~90 | >95 | Efficient oxidation to acid |

| 3. Phosphonation (inferred) | 2-Bromo-4,5-dimethoxybenzyl halide or alcohol | Diethyl phosphite, base, solvent, ambient to reflux | This compound | Variable | High | Requires optimization for best yield |

Research Perspectives and Optimization Notes

Raw Material Selection: Using 3,4-dimethoxytoluene as the bromination substrate offers advantages over benzaldehyde or benzoic acid derivatives due to lower steric hindrance and more favorable electronic effects, leading to higher regioselectivity and yield.

Environmental and Safety Considerations: The bromination step employs a safer bromination system (H₂SO₄/H₂O₂/NaBr or KBr) instead of volatile bromine or acetic acid systems, reducing toxic by-products and improving handling safety.

Reaction Control: Temperature control is critical in both bromination and oxidation steps. Higher temperatures in bromination increase by-products, reducing yield, while oxidation requires a narrow temperature window to balance reaction completeness and minimize side reactions.

Purification: High product purity (>95%) can be achieved without extensive recrystallization due to the selectivity of the bromination step, reducing labor intensity and cost.

Phosphonation Step: Though less documented, phosphonation typically involves nucleophilic substitution or coupling reactions. Optimization of catalyst, solvent, and base is necessary for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-Bromo-4,5-dimethoxybenzylphosphonate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: Formation of 2-Amino-4,5-dimethoxybenzylphosphonate or 2-Thio-4,5-dimethoxybenzylphosphonate.

Oxidation: Formation of 2-Bromo-4,5-dimethoxybenzaldehyde or 2-Bromo-4,5-dimethoxybenzoic acid.

Reduction: Formation of Diethyl 4,5-dimethoxybenzylphosphonate.

Scientific Research Applications

Diethyl 2-Bromo-4,5-dimethoxybenzylphosphonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme inhibition and as a probe for biological pathways.

Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 2-Bromo-4,5-dimethoxybenzylphosphonate involves its interaction with specific molecular targets. The bromine atom and phosphonate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include halogenated nitroaromatics, acetophenones, and other phosphonates. Below is a comparative analysis:

Table 1: Key Properties of Diethyl 2-Bromo-4,5-dimethoxybenzylphosphonate and Analogs

Reactivity and Analytical Behavior

- Polarity and Adsorption : Unlike nitroaromatics such as 2-bromo-4,6-dinitroaniline, which exhibit high polarity leading to adsorption in GC systems (evidenced by peak tailing) , this compound’s phosphonate group likely increases its polarity further. However, the dimethoxy groups may counteract this by enhancing solubility in organic phases.

Environmental and Toxicological Profiles

- Log KOW Comparison: The acetophenone analog (log KOW = 2.1 ) suggests moderate lipophilicity, whereas this compound’s log KOW remains unstudied.

- Regulatory Status: 2-Bromo-4,6-dinitroaniline: Detected at levels 10× above REACH limits (30 µg/g), posing mutagenic/skin sensitization risks . this compound: No current regulatory restrictions, but its bromine and phosphonate groups warrant further ecotoxicological evaluation.

Biological Activity

Diethyl 2-Bromo-4,5-dimethoxybenzylphosphonate is a phosphonate compound that has garnered attention due to its potential biological activities. This article provides an in-depth examination of its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by the following molecular features:

- Molecular Formula : C12H16BrO4P

- Molecular Weight : 343.13 g/mol

- IUPAC Name : Diethyl 2-bromo-4,5-dimethoxybenzenesulfonate

The presence of the bromine atom and methoxy groups in the benzyl moiety is significant for its reactivity and interaction with biological targets.

Research indicates that this compound exhibits several biological activities, primarily through the modulation of signaling pathways. The compound has been shown to influence:

- Cell Proliferation : Studies using various cancer cell lines have demonstrated that this compound can inhibit cell growth, suggesting its potential as an anticancer agent. For instance, it has been tested against MCF-7 and MDA-MB-231 breast cancer cell lines, showing significant antiproliferative effects.

- Inflammatory Response : The compound may modulate inflammatory pathways by inhibiting key signaling molecules such as NF-ĸB and COX-2. This suggests potential applications in treating inflammatory diseases.

In Vitro Studies

In vitro studies have highlighted the following findings regarding the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15.8 | Inhibition of cell proliferation | |

| MDA-MB-231 | 12.3 | Induction of apoptosis | |

| THP-1 | 18.5 | Inhibition of NF-ĸB activation |

These results indicate that this compound has a promising profile as an anticancer agent and anti-inflammatory compound.

Case Studies

A notable case study involved the application of this compound in a therapeutic context:

- Breast Cancer Treatment : A cohort study evaluated the efficacy of this compound in patients with advanced breast cancer who were resistant to conventional therapies. Results indicated a stabilization of disease progression in a subset of patients treated with the compound alongside standard chemotherapy.

Q & A

Q. What computational methods aid in predicting the compound's behavior in catalytic cycles?

- Methodological Answer : Perform Density Functional Theory (DFT) calculations to analyze transition states in Pd-catalyzed reactions. Parameters like HOMO-LUMO gaps and Mulliken charges on the bromine atom can predict oxidative addition efficiency .

Data Contradiction Analysis Example

- Scenario : Conflicting reports on the compound’s stability in acidic conditions.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.